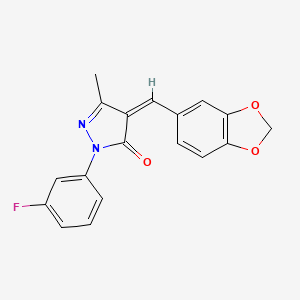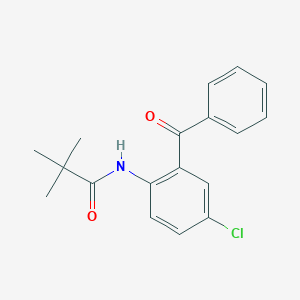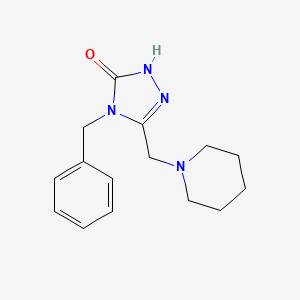
(4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-2-(3-fluorophenyl)-5-methylpyrazol-3-one
概要
説明
(4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-2-(3-fluorophenyl)-5-methylpyrazol-3-one is a synthetic organic compound that belongs to the class of pyrazolones Pyrazolones are known for their diverse biological activities and are often used in medicinal chemistry for drug development
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-2-(3-fluorophenyl)-5-methylpyrazol-3-one typically involves the condensation of appropriate starting materials under controlled conditions. One possible route includes:
Starting Materials: 1,3-benzodioxole-5-carbaldehyde, 3-fluoroacetophenone, and 5-methylpyrazolone.
Reaction Conditions: The reaction may be carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol, under reflux conditions.
Procedure: The starting materials are mixed and heated under reflux, allowing the condensation reaction to proceed, forming the desired pyrazolone derivative.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to enhance yield and purity. This could involve:
Catalysts: Use of catalysts to accelerate the reaction.
Purification: Implementation of purification techniques such as recrystallization or chromatography to obtain high-purity product.
Automation: Use of automated reactors and continuous flow systems to improve efficiency and scalability.
化学反応の分析
Types of Reactions
(4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-2-(3-fluorophenyl)-5-methylpyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
Chemistry
Catalysis: The compound may be used as a ligand in catalytic reactions.
Material Science: Potential use in the development of new materials with specific properties.
Biology
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Antimicrobial Activity: Investigation of its antimicrobial properties against various pathogens.
Medicine
Drug Development: Exploration of its potential as a lead compound for developing new pharmaceuticals.
Therapeutic Agents: Study of its efficacy as an anti-inflammatory or analgesic agent.
Industry
Dye Synthesis: Use in the synthesis of dyes and pigments.
Polymer Additives: Potential use as an additive in polymer manufacturing.
作用機序
The mechanism of action of (4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-2-(3-fluorophenyl)-5-methylpyrazol-3-one involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate biological responses.
Pathways: Interference with signaling pathways to exert therapeutic effects.
類似化合物との比較
Similar Compounds
(4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-2-phenyl-5-methylpyrazol-3-one: Lacks the fluorine atom, which may affect its biological activity.
(4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-2-(4-chlorophenyl)-5-methylpyrazol-3-one: Contains a chlorine atom instead of fluorine, leading to different chemical properties.
Uniqueness
Fluorine Substitution: The presence of the fluorine atom in (4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-2-(3-fluorophenyl)-5-methylpyrazol-3-one may enhance its lipophilicity and metabolic stability, making it unique compared to its analogs.
特性
IUPAC Name |
(4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-2-(3-fluorophenyl)-5-methylpyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN2O3/c1-11-15(7-12-5-6-16-17(8-12)24-10-23-16)18(22)21(20-11)14-4-2-3-13(19)9-14/h2-9H,10H2,1H3/b15-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQOUHSFASJQNOH-CHHVJCJISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=CC3=C(C=C2)OCO3)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C\C2=CC3=C(C=C2)OCO3)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-methyl-1-({2-[2-(trifluoromethyl)benzylidene]hydrazino}carbonyl)propyl]-1-adamantanecarboxamide](/img/structure/B3909430.png)
![2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)sulfanyl]-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B3909438.png)
![N-[(1E)-3-oxo-3-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide](/img/structure/B3909441.png)
![[4-[(E)-3-oxo-3-phenylprop-1-enyl]phenyl] pyridine-3-carboxylate](/img/structure/B3909448.png)
![2-(4-METHOXYPHENYL)-2-OXOETHYL 3-[(3,4-DICHLOROPHENYL)CARBAMOYL]PROPANOATE](/img/structure/B3909449.png)
![3-[2-(1-ethylpiperidin-4-yl)ethyl]-7-(trifluoromethyl)quinazolin-4(3H)-one](/img/structure/B3909454.png)

![(4Z)-2-(4-fluorophenyl)-4-[(4-methoxyphenyl)methylidene]-5-methylpyrazol-3-one](/img/structure/B3909481.png)
![3-METHYL-N'-[(E)-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1-PHENYL-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOHYDRAZIDE](/img/structure/B3909482.png)
![(4Z)-4-[4-(dimethylamino)benzylidene]-2-(3-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3909490.png)
![1-[2-nitro-4-(trifluoromethyl)phenyl]-4-[(E)-3-phenylprop-2-enyl]piperazine](/img/structure/B3909502.png)
![4-{[4-(PROPOXYCARBONYL)PHENYL]CARBAMOYL}BUTANOIC ACID](/img/structure/B3909522.png)
![(4E)-5-methyl-4-(thiophen-2-ylmethylidene)-2-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3909529.png)
